molecular formula C16H11F2N3O3S2 B2799893 2,6-difluoro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide CAS No. 302951-73-1

2,6-difluoro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide

Cat. No. B2799893
CAS RN: 302951-73-1
M. Wt: 395.4
InChI Key: GRBIGOVMWKTWDE-UHFFFAOYSA-N
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Description

“2,6-difluoro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide” is a chemical compound with the linear formula C10H6F2N2OS . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich . Thiazoles, which this compound is a derivative of, are important heterocyclics exhibiting various biological activities .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .


Chemical Reactions Analysis

While specific chemical reactions involving “2,6-difluoro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide” are not detailed in the available resources, thiazole derivatives are known to exhibit various biological activities, which can be affected by substituents on a particular position of the thiazole ring .

Scientific Research Applications

Mechanism of Action

properties

IUPAC Name

2,6-difluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2N3O3S2/c17-12-2-1-3-13(18)14(12)15(22)20-10-4-6-11(7-5-10)26(23,24)21-16-19-8-9-25-16/h1-9H,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBIGOVMWKTWDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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